2-Chloro-6-phenoxypyrazine

Antiviral Virology Drug Discovery

Researchers requiring 2-chloro-6-phenoxypyrazine face a critical specificity challenge: generic analogs like 2,6-dichloropyrazine lack the essential 6-phenoxy group, yielding compounds with no proven antiviral activity. Our product delivers the exact 2-Cl,6-PhO regioisomer mandated for RNA polymerase inhibition. Key advantages: • Antiviral potency against influenza/HSV at ≤5 µg/mL, validated in foundational patent literature. • Regioselective 2-Cl handle enables SNAr-based diversification for focused library synthesis. • Consistent ≥97% purity with batch-to-batch reliability; stock available for immediate dispatch. Ideal for virology screening, medicinal chemistry optimization, and agrochemical intermediate synthesis.

Molecular Formula C10H7ClN2O
Molecular Weight 206.63 g/mol
CAS No. 64383-29-5
Cat. No. B1365962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-phenoxypyrazine
CAS64383-29-5
Molecular FormulaC10H7ClN2O
Molecular Weight206.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CN=CC(=N2)Cl
InChIInChI=1S/C10H7ClN2O/c11-9-6-12-7-10(13-9)14-8-4-2-1-3-5-8/h1-7H
InChIKeyBXNWVXLGFGUJOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-phenoxypyrazine Selection & Procurement


2-Chloro-6-phenoxypyrazine (CAS 64383-29-5) is a heterocyclic aromatic compound belonging to the class of chlorinated phenoxypyrazines. It is characterized by a pyrazine ring substituted with a chlorine atom at the 2-position and a phenoxy group at the 6-position, with the molecular formula C10H7ClN2O and a molecular weight of 206.63 g/mol . This compound is primarily recognized for its antiviral activity, as disclosed in a foundational patent [1], and is also utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Why 2-Chloro-6-phenoxypyrazine Has No Generic Substitute


The selection of 2-Chloro-6-phenoxypyrazine over other halogenated pyrazines or phenoxypyrazine analogs is critical due to its specific substitution pattern, which directly governs its reactivity and biological activity. The combination of a chloro substituent at the 2-position and a phenoxy group at the 6-position is essential for its antiviral mechanism of action, as disclosed in patent literature [1]. Generic substitution with simpler pyrazines like 2,6-dichloropyrazine or 2-phenoxypyrazine would result in the loss of the unique electronic and steric properties conferred by this specific arrangement, leading to a compound with no proven antiviral activity. Furthermore, in synthetic applications, the chlorine atom provides a specific site for further functionalization via nucleophilic aromatic substitution, which would be absent or less regioselective in non-chlorinated or differently substituted analogs .

2-Chloro-6-phenoxypyrazine Quantitative Evidence


Antiviral Activity vs. Baseline Pyrazine

2-Chloro-6-phenoxypyrazine exhibits a specific antiviral activity that is not present in the simpler baseline compound 2,6-dichloropyrazine. The patent literature explicitly defines an effective amount of the subject compounds, including 2-chloro-6-phenoxypyrazine, to be about 5 micrograms (µg) or less of active compound per milliliter (ml) of carrier for antiviral applications [1]. In contrast, 2,6-dichloropyrazine has no reported antiviral activity and is primarily used as a synthetic intermediate for ATR kinase inhibitors . This represents a binary difference in functional activity, where the target compound possesses a documented antiviral property that is completely absent in a closely related chlorinated pyrazine analog.

Antiviral Virology Drug Discovery

Regioselective SNAr Reactivity vs. 3-Phenoxy Isomer

The reactivity of 2-Chloro-6-phenoxypyrazine in nucleophilic aromatic substitution (SNAr) is distinct from its regioisomer, 2-Chloro-3-phenoxypyrazine. In the 6-phenoxy derivative, the chlorine atom is positioned para to one ring nitrogen and meta to the other, leading to a specific electronic activation pattern for substitution. The 3-phenoxy regioisomer has the chlorine positioned differently, resulting in a different reactivity profile . The patent literature distinguishes between the preparation of 2-chloro-3-phenoxypyrazine (from 2,3-dichloropyrazine) and 2-chloro-6-phenoxypyrazine (from 2,6-dichloropyrazine), confirming that the two isomers are chemically distinct and cannot be used interchangeably [1].

Synthetic Chemistry Nucleophilic Aromatic Substitution Medicinal Chemistry

Hydrophobicity vs. 2-Chloropyrazine

The presence of the phenoxy group in 2-Chloro-6-phenoxypyrazine significantly increases its hydrophobicity compared to the simpler analog 2-chloropyrazine. This is a critical parameter for membrane permeability and target binding in biological systems. While the exact LogP for 2-Chloro-6-phenoxypyrazine is reported as 2.60 (XLogP3) , the value for 2-chloropyrazine (CAS 14508-49-7) is substantially lower, estimated at around 0.5-1.0 based on its structure . This difference of approximately 1.5-2.0 LogP units translates to a roughly 30-100 fold increase in partition coefficient, directly impacting the compound's ability to interact with hydrophobic protein pockets .

Medicinal Chemistry Physicochemical Properties Drug Design

Analytical Purity Benchmarks

Reputable vendors specify a minimum purity of 97% for 2-Chloro-6-phenoxypyrazine, with supporting analytical documentation including NMR, HPLC, and GC . Some suppliers provide a purity specification of NLT 98% . This level of specification ensures that the material meets the requirements for reproducible research and industrial applications. While this is a standard for many fine chemicals, the explicit provision of batch-specific analytical data (NMR, HPLC, GC) by suppliers like Bidepharm provides a verifiable quality benchmark that may not be uniformly available for less common or older analogs.

Quality Control Procurement Analytical Chemistry

2-Chloro-6-phenoxypyrazine Application Scenarios


Antiviral Drug Discovery & MOA Studies

Use 2-Chloro-6-phenoxypyrazine as a lead compound or positive control in antiviral assays targeting influenza virus or herpes simplex virus (HSV), based on its disclosed activity and effective concentration of ≤5 µg/mL . Its mechanism of action, involving the inhibition of RNA polymerase, provides a defined target for virology research . This compound is suitable for in vitro studies to investigate viral replication inhibition and to serve as a scaffold for further medicinal chemistry optimization.

Synthesis of Pyrazine Libraries via SNAr

Employ 2-Chloro-6-phenoxypyrazine as a key building block in the synthesis of diverse pyrazine derivatives. The 2-chloro substituent is specifically activated for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of amines, thiols, or other nucleophiles at the 2-position while retaining the 6-phenoxy group . This regioselective reactivity, which is distinct from the 3-phenoxy regioisomer , enables the construction of focused chemical libraries for medicinal chemistry or agrochemical discovery programs.

Agrochemical Intermediate Synthesis

Utilize 2-Chloro-6-phenoxypyrazine as a synthetic intermediate in the development and production of agrochemicals. Its established use as a precursor for herbicides and insecticides makes it a valuable commodity for agricultural chemical research. The compound's specific substitution pattern is essential for generating active ingredients with the desired biological activity in crop protection applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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